molecular formula C10H10O4 B160630 2-(2-acetylphenoxy)acetic Acid CAS No. 1878-62-2

2-(2-acetylphenoxy)acetic Acid

Cat. No. B160630
CAS RN: 1878-62-2
M. Wt: 194.18 g/mol
InChI Key: GQZDTCFUDGMSOS-UHFFFAOYSA-N
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Description

2-(2-acetylphenoxy)acetic Acid, also known as (2-Acetylphenoxy)acetic acid, is a heterocyclic organic compound . Its molecular formula is C10H10O4 and it has an average mass of 194.184 Da .


Physical And Chemical Properties Analysis

2-(2-acetylphenoxy)acetic Acid has a density of 1.2±0.1 g/cm3, a boiling point of 350.7±17.0 °C at 760 mmHg, and a flash point of 140.5±14.4 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Adsorption Studies

Khan and Akhtar (2011) conducted research on the adsorption behavior of a related compound, 2,4,5-Trichlorophenoxy acetic acid (2,4,5-T), on the surface of poly-o-toluidine Zr(IV) phosphate. This study is relevant as it explores the adsorption properties of a phenoxy acetic acid derivative, which can be insightful for understanding the behavior of 2-(2-acetylphenoxy)acetic acid in similar contexts (Khan & Akhtar, 2011).

Copper(II) Complexes Study

Smith et al. (1996) investigated the structures of polymeric copper(II) complexes of (2-acetylphenoxy)acetic acid. Their work contributes to the understanding of how this compound interacts with metals, offering insights into its potential applications in metal coordination and polymer science (Smith et al., 1996).

Fluorographic Detection Research

Skinner and Griswold (1983) optimized a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO), providing a method relevant to the study of compounds like 2-(2-acetylphenoxy)acetic acid in biochemical research (Skinner & Griswold, 1983).

Green Route for Acylation

Yadav and Joshi (2002) explored a green route for the acylation of resorcinol with acetic acid. This research can be applied to understand the environmentally friendly synthesis pathways that might be relevant for compounds like 2-(2-acetylphenoxy)acetic acid (Yadav & Joshi, 2002).

properties

IUPAC Name

2-(2-acetylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)8-4-2-3-5-9(8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZDTCFUDGMSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384405
Record name 2-(2-acetylphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-acetylphenoxy)acetic Acid

CAS RN

1878-62-2
Record name 2-(2-Acetylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-acetylphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1878-62-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NM Paul, M Taylor, R Kumar… - Journal of medicinal …, 2008 - ACS Publications
Discovering dopamine D2-like receptor subtype-selective ligands has been a focus of significant investigation. The D2R-selective antagonist 3-[4-(4-chlorophenyl)-4-hydroxypiperidinyl]…
Number of citations: 31 pubs.acs.org
A Niedzwiecka - 2023 - prism.ucalgary.ca
With the growing therapeutic inefficiency of traditional antibiotics by rapidly spreading antimicrobial resistance (AMR) through different mechanisms, and a significant slow-down in the …
Number of citations: 2 prism.ucalgary.ca

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